molecular formula C35H53NaO8 B1260596 Tetronasin sodium CAS No. 75139-05-8

Tetronasin sodium

Cat. No.: B1260596
CAS No.: 75139-05-8
M. Wt: 624.8 g/mol
InChI Key: ZEYWPYADRMDNKP-ZAEMEXADSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetronasin sodium is synthesized through a complex polyketide pathway. The biosynthesis involves the incorporation of a glycerol-derived three-carbon unit into the tetronic acid moiety, followed by the formation of a mature aglycone via a Diels-Alder-like reaction . The synthetic route typically involves the use of specific enzymes to catalyze the formation of the tetronic acid core and subsequent modifications to produce the final compound.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using specific strains of microorganisms, such as Actinomadura species. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tetronasin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties .

Scientific Research Applications

Tetronasin sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tetronasin sodium’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.

Biological Activity

Tetronasin sodium, a polyether antibiotic produced by Streptomyces longisporoflavus, has garnered attention for its diverse biological activities, particularly in the fields of microbiology and veterinary medicine. This article explores the compound's mechanism of action, its effects on microbial growth, and its potential applications in treating infections.

This compound has the molecular formula C35H54O8C_{35}H_{54}O_8 and a molecular weight of 602.80 g/mol. It is structurally characterized by an acyl tetronic acid moiety, which contributes to its ionophoric properties. The compound primarily functions by forming complexes with metal ions, particularly calcium, which enhances its antibacterial efficacy against Gram-positive bacteria .

Mechanism of Action:

  • Ionophoric Activity: this compound acts as an ionophore, facilitating the transport of calcium ions across microbial membranes. This action disrupts cellular ion homeostasis, leading to cell death in susceptible bacteria .
  • Bacterial Targeting: The compound shows a higher affinity for calcium ions compared to other ions, which is critical for its effectiveness against specific bacterial strains.

Biological Activity

This compound exhibits significant biological activity against various microbial pathogens. Research indicates that it has the potential to serve as an antibiotic, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:

Bacterial Species MIC (µg/mL)
Staphylococcus aureus6.25 - 25
Streptococcus pneumoniae12.5 - 50
Enterococcus faecalis25 - 100

These values indicate that this compound is effective at relatively low concentrations, making it a promising candidate for further development as an antimicrobial agent .

Applications in Veterinary Medicine

In the agricultural sector, this compound is used as a feed additive to improve feed efficiency and promote growth in livestock. Its ionophoric properties help modulate rumen fermentation processes, enhancing nutrient absorption and overall animal health .

Case Studies

  • Case Study on Ruminant Health:
    A study conducted on cattle demonstrated that the addition of this compound to their diet improved weight gain and feed conversion ratios significantly compared to control groups not receiving the additive. The research highlighted a notable reduction in methane emissions, suggesting environmental benefits alongside economic ones .
  • Clinical Application:
    In a clinical setting, this compound was evaluated for its effects on bacterial infections in livestock. A trial involving infected cattle showed that treatment with tetronasin resulted in a marked decrease in infection rates and improved recovery times compared to traditional antibiotics .

Future Research Directions

Despite its promising profile, further research is needed to fully elucidate the mechanisms underlying this compound's biological activity. Areas for future investigation include:

  • Structure-Activity Relationship Studies: Understanding how modifications to its structure affect antimicrobial potency.
  • Mechanistic Studies: Detailed investigations into how tetronasin interacts with bacterial membranes at a molecular level.
  • Clinical Trials: Expanding clinical trials to assess efficacy and safety in both veterinary and potential human applications.

Properties

CAS No.

75139-05-8

Molecular Formula

C35H53NaO8

Molecular Weight

624.8 g/mol

IUPAC Name

sodium;4-[(2S)-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propanoyl]-5-oxo-2H-furan-3-olate

InChI

InChI=1S/C35H54O8.Na/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7;/h11,13,16,19-25,27,29-30,33-34,36-37H,8-10,12,14-15,17-18H2,1-7H3;/q;+1/p-1/b13-11+,26-16+;/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-;/m1./s1

InChI Key

ZEYWPYADRMDNKP-ZAEMEXADSA-M

SMILES

CC1CCCC(C1C(C)C(=O)C2=C(COC2=O)[O-])C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na+]

Isomeric SMILES

C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)C(=O)C2=C(COC2=O)[O-])/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C.[Na+]

Canonical SMILES

CC1CCCC(C1C(C)C(=O)C2=C(COC2=O)[O-])C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na+]

Synonyms

ICI 139603
ICI139603
tetronasin

Origin of Product

United States

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